4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine
Description
4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and an azetidine ring at position 4. The azetidine is further functionalized with a sulfonyl group linked to a 5-chlorothiophene moiety. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonyl group and steric constraints from the azetidine ring.
Properties
IUPAC Name |
4-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-9-6-10(4-5-15-9)19-11-7-16(8-11)21(17,18)13-3-2-12(14)20-13/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYWUCTYBREDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared to analogs in Table 1:
Key Observations :
- The target compound’s sulfonylazetidine-thiophene substituent introduces sulfur and additional oxygen atoms, enhancing polarity compared to phenyl-substituted pyridines .
- The azetidine ring (4-membered) imposes greater steric hindrance and conformational rigidity than the hexahydroquinoline system (6-membered) in derivatives .
Physicochemical Properties
Data from structurally related compounds (Table 2):
Analysis :
- The target compound’s molecular weight is likely lower than derivatives due to the absence of bulky phenyl groups.
- Its melting point is estimated to be slightly lower than compounds (268–287°C), as rigid phenyl substituents in the latter enhance crystallinity .
- The sulfonyl group improves aqueous solubility relative to purely aromatic analogs.
Spectroscopic Data
Key spectral characteristics (Table 3):
Notes:
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